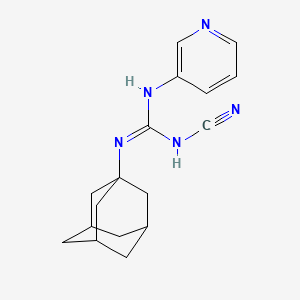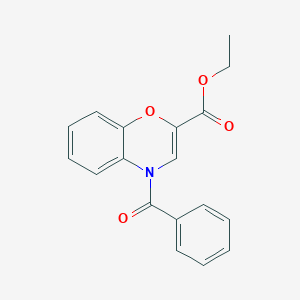
Ethyl 4-benzoyl-4H-1,4-benzoxazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-benzoyl-4H-1,4-benzoxazine-2-carboxylate is a chemical compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure This particular compound is characterized by the presence of an ethyl ester group, a benzoyl group, and a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-benzoyl-4H-1,4-benzoxazine-2-carboxylate typically involves the cyclization of substituted 2-aminophenols with β-ketoesters. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process. For instance, the reaction can be carried out in the presence of a strong acid like sulfuric acid or a base like sodium hydroxide under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-benzoyl-4H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced compounds. Substitution reactions can result in a variety of substituted benzoxazine derivatives.
Scientific Research Applications
Ethyl 4-benzoyl-4H-1,4-benzoxazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It is used in the production of polymers, coatings, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Ethyl 4-benzoyl-4H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzoxazine ring can interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 4-benzoyl-4H-1,4-benzoxazine-2-carboxylate can be compared with other similar compounds, such as:
4H-1,4-Benzothiazines: These compounds share a similar heterocyclic structure but contain sulfur instead of oxygen.
1,4-Dihydroquinoline-3-carboxylates: These compounds have a similar core structure but differ in the presence of a quinoline ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzoyl and ethyl ester groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
68466-18-2 |
|---|---|
Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
ethyl 4-benzoyl-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C18H15NO4/c1-2-22-18(21)16-12-19(14-10-6-7-11-15(14)23-16)17(20)13-8-4-3-5-9-13/h3-12H,2H2,1H3 |
InChI Key |
PNSNYROBBDRLCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC=CC=C2O1)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14463610.png)
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-](/img/structure/B14463611.png)
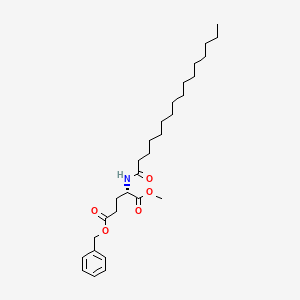
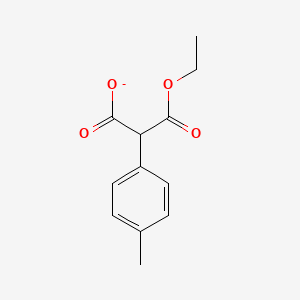
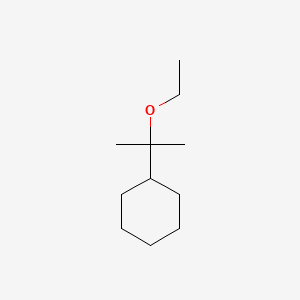

methanone](/img/structure/B14463638.png)
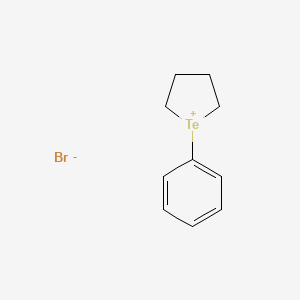
![Benzenesulfonic acid, 2-[2-(4-amino-2-sulfophenyl)ethenyl]-5-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, disodium salt](/img/structure/B14463650.png)

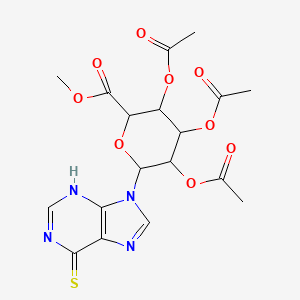
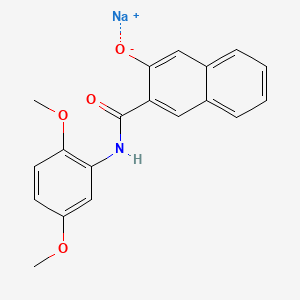
![N-[(Benzyloxy)methyl]-N-butylbutan-1-amine](/img/structure/B14463673.png)
